4-Chloro-2-methyl-6-phenyl-pyridine
Overview
Description
4-Chloro-2-methyl-6-phenyl-pyridine (CMP) is a chemical compound with the molecular formula C13H10ClN. CMP is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-phenyl-pyridine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the progression of various diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the expression of various genes and proteins involved in cell signaling pathways, including the MAPK and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and Hsp90.
Advantages and Limitations for Lab Experiments
4-Chloro-2-methyl-6-phenyl-pyridine has several advantages as a research tool, including its high purity and stability, its low toxicity, and its ability to penetrate cell membranes. However, it also has certain limitations, including its limited solubility in water and its potential to form aggregates at high concentrations.
Future Directions
There are several potential future directions for research on 4-Chloro-2-methyl-6-phenyl-pyridine, including:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
3. The identification of new targets for this compound in the treatment of various diseases.
4. The development of new formulations of this compound for improved delivery and efficacy.
5. The investigation of the potential use of this compound in combination with other drugs for synergistic effects.
Conclusion
In conclusion, this compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. This compound has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, and there are several potential future directions for research on this compound.
Scientific Research Applications
4-Chloro-2-methyl-6-phenyl-pyridine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antifungal, and antiviral activities.
properties
IUPAC Name |
4-chloro-2-methyl-6-phenylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIRMFBAMLBCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298310 | |
Record name | 4-Chloro-2-methyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
412923-41-2 | |
Record name | 4-Chloro-2-methyl-6-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412923-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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